![molecular formula C13H13N5O2 B3087210 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1171848-55-7](/img/structure/B3087210.png)
1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Übersicht
Beschreibung
The compound “1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Specific synthesis methods for “this compound” are not found in the available literature.Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not found in the available literature.Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions due to their amphoteric nature, showing both acidic and basic properties . Specific chemical reactions involving “this compound” are not found in the available literature.Physical and Chemical Properties Analysis
Pyrazole derivatives are generally white or colorless solids that are highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not found in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- Synthesis and Antimicrobial Activity : The compound 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and its derivatives have been explored for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial and antibacterial activities, making them potential candidates for the development of new antimicrobial agents. For instance, various derivatives synthesized from this compound have been evaluated for their effectiveness against bacterial strains, showing promising results as antibacterial agents (Maqbool et al., 2014).
Synthesis and Antibacterial Screening
- Synthesis and Antibacterial Applications : The synthesis process of this compound involves reactions with various aromatic aldehydes and pyruvic acid, leading to the formation of derivatives that have been tested for antibacterial activities. Some of these derivatives have shown good antibacterial properties, suggesting their potential use in the development of new antibacterial drugs (Maqbool et al., 2014).
Synthesis of New Polyheterocyclic Ring Systems
- Polyheterocyclic Compounds Synthesis : This compound is also utilized as a precursor in the synthesis of new polyheterocyclic ring systems. These include the formation of various derivatives with potential antibacterial properties. The reactions involved in this process have been studied extensively, and the synthesized compounds have been characterized using various spectroscopic techniques. The antibacterial properties of these newly synthesized heterocycles highlight their potential in pharmaceutical applications (Abdel‐Latif et al., 2019).
Novel Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Research : Studies have also focused on synthesizing novel derivatives of this compound to evaluate their antimicrobial and anticancer activities. These studies have led to the development of compounds with higher anticancer activity compared to standard drugs, as well as significant antimicrobial properties. Such research underscores the therapeutic potential of these derivatives in treating various diseases (Hafez et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds with imidazole and pyrazole moieties have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their broad spectrum of biological activities .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of compounds can be influenced by a variety of factors, including the physical and chemical properties of the compound, the physiological state of the organism, and the presence of other compounds .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on the development of novel synthetic routes and the exploration of their pharmacological activities. The specific future directions for “1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” are not found in the available literature.
Biochemische Analyse
Biochemical Properties
1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and survival. Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit kinases by competing with ATP for binding to the enzyme’s active site. This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biological activity. Prolonged exposure to this compound can lead to cellular adaptations, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux and levels of metabolites can influence the overall biological activity of this compound, affecting its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can facilitate the distribution of this compound to specific tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The precise subcellular localization of this compound can determine its biological effects and therapeutic potential .
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-11-9(13(19)20)4-10(8-5-14-17(2)6-8)15-12(11)18(3)16-7/h4-6H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGINSAINJSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


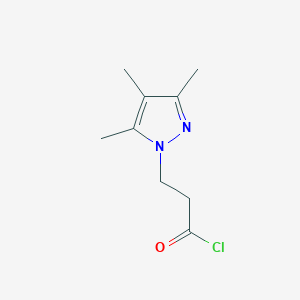
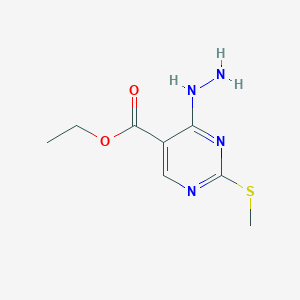


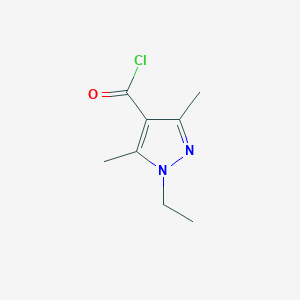
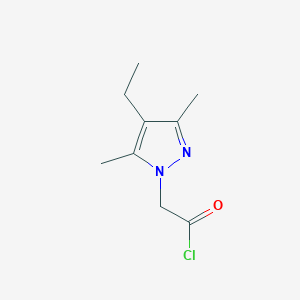
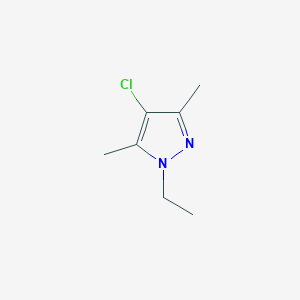
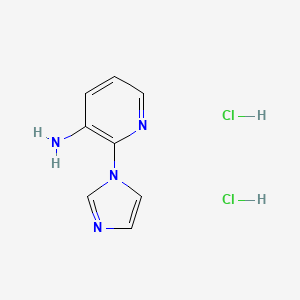

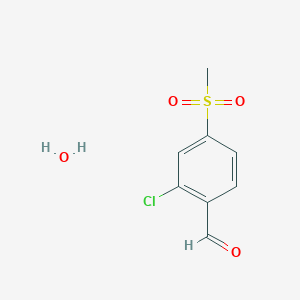

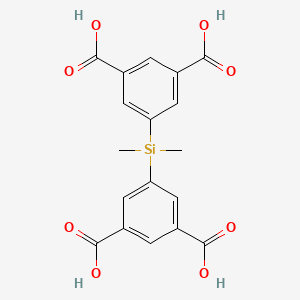

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)
